Product packaging for Cobalt(II) acetate tetrahydrate(Cat. No.:CAS No. 6147-53-1)

Cobalt(II) acetate tetrahydrate

Cat. No.: B147987
CAS No.: 6147-53-1
M. Wt: 249.08 g/mol
InChI Key: ZBYYWKJVSFHYJL-UHFFFAOYSA-L
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Description

Cobalt(II) acetate tetrahydrate ( 6147-53-1) is a crystalline cobalt source appearing as pink to red, deliquescent crystals with the chemical formula (CH₃COO)₂Co·4H₂O and a molecular weight of 249.08 g/mol . It is highly soluble in water, alcohol, and dilute acids . This compound is a versatile precursor and catalyst central to scientific research. Its primary application lies in catalysis, where it is instrumental in liquid-phase oxidation reactions, such as the selective oxidation of organic substrates, and serves as a catalyst for the curing of polymers like urethanes and epoxies . It is also a vital starting material in materials science for the synthesis of other cobalt compounds, including cobalt oxide and cobalt hydroxide, which are used in the production of magnetic materials, lithium-ion batteries, and fuel cells . Furthermore, it acts as a foam stabilizer in beverages, a mineral supplement in animal feed, and is used in surface treatments like the anodizing and coloring of aluminum . When heated, it undergoes thermal decomposition, forming intermediates like the basic acetate and ultimately yielding cobalt oxide (CoO) in a nitrogen atmosphere, making it a compound of interest in thermogravimetric studies . Researchers value its role in exploring coordination polymers and metal-organic frameworks (MOFs) due to its well-defined octahedral molecular structure in the tetrahydrate form . This product is strictly for Research Use Only. It requires careful handling and must be stored in a cool, dry, and well-ventilated area in tightly sealed containers due to its hygroscopic nature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6CoO4.4H2O<br>C4H14CoO8 B147987 Cobalt(II) acetate tetrahydrate CAS No. 6147-53-1

Properties

IUPAC Name

cobalt(2+);diacetate;tetrahydrate
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InChI

InChI=1S/2C2H4O2.Co.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2/q;;+2;;;;/p-2
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InChI Key

ZBYYWKJVSFHYJL-UHFFFAOYSA-L
Source PubChem
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Canonical SMILES

CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Co+2]
Source PubChem
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Molecular Formula

C4H6CoO4.4H2O, C4H14CoO8
Record name COBALT(II) ACETATE TETRAHYDRATE
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DSSTOX Substance ID

DTXSID80210423
Record name Cobalt(II) acetate tetrahydrate
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Molecular Weight

249.08 g/mol
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Physical Description

Intense red solid; [Merck Index] Violet crystals, soluble in water; [MSDSonline] Delliquescent; [Ullmann], RED CRYSTALS.
Record name Cobaltous acetate tetrahydrate
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Record name COBALT(II) ACETATE TETRAHYDRATE
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Solubility

Solubility in water, g/100ml at 25 °C: (very good)
Record name COBALT(II) ACETATE TETRAHYDRATE
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Density

1.7 g/cm³
Record name COBALT(II) ACETATE TETRAHYDRATE
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CAS No.

6147-53-1
Record name Cobalt(II) acetate tetrahydrate
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Record name Cobalt(II) acetate tetrahydrate
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Record name Acetic acid, cobalt(2+) salt, tetrahydrate
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Record name COBALTOUS ACETATE TETRAHYDRATE
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Record name COBALT(II) ACETATE TETRAHYDRATE
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Melting Point

140 °C
Record name COBALT(II) ACETATE TETRAHYDRATE
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Synthesis and Advanced Preparative Methodologies

Novel Synthetic Routes and Their Mechanistic Studies

Reaction of Cobalt(II) Carbonate with Acetic Acid

A common and straightforward method for the preparation of cobalt(II) acetate (B1210297) tetrahydrate involves the reaction of cobalt(II) carbonate with acetic acid. nih.govsigmaaldrich.com In this reaction, the carbonate reacts with the acid to produce cobalt(II) acetate, water, and carbon dioxide gas. The resulting solution is then typically subjected to crystallization to obtain the tetrahydrate form. nih.gov

The chemical equation for this reaction is: CoCO₃ + 2CH₃COOH + 3H₂O → Co(CH₃COO)₂·4H₂O + CO₂

This method is favored for its simplicity and the relatively high purity of the resulting product.

Reaction of Cobaltous Hydroxide (B78521) with Dilute Acetic Acid

Another established method for synthesizing cobalt(II) acetate tetrahydrate is the reaction of cobaltous hydroxide with a dilute solution of acetic acid. wikipedia.orgmatinfrp.comhimedialabs.com This acid-base neutralization reaction yields cobalt(II) acetate and water. Subsequent evaporation and crystallization of the solution lead to the formation of this compound crystals. nih.gov

The reaction is represented by the following equation: Co(OH)₂ + 2CH₃COOH + 2H₂O → Co(CH₃COO)₂·4H₂O

This method is also a reliable route for producing the desired compound.

Reaction of Powdered Cobalt with Acetic Acid

Metallic cobalt, in powdered form, can be reacted with acetic acid to produce cobalt(II) acetate. nih.gov To facilitate this reaction, an oxidizing agent such as hydrogen peroxide is often added. patsnap.comgoogle.comgoogle.com The use of powdered cobalt increases the surface area for the reaction, but the process can be slower compared to using cobalt salts. patsnap.comgoogle.com The reaction temperature is typically controlled between 60-90°C. google.com

A patent describes a process where cobalt powder is added to acetic acid and water in batches, followed by the addition of hydrogen peroxide. patsnap.comgoogle.com This method aims to improve the reaction efficiency and the utilization of hydrogen peroxide. patsnap.comgoogle.com

Solvothermal Synthesis Approaches for Coordination Polymers

This compound serves as a crucial precursor in the solvothermal synthesis of coordination polymers. researchgate.netnih.govrsc.orgcmu.eduerdogan.edu.tr Solvothermal synthesis is a method that involves heating the reactants in a solvent in a sealed vessel above the solvent's boiling point. cmu.edu This technique allows for the formation of crystalline materials that may not be accessible under ambient conditions.

For instance, a two-dimensional cobalt-based coordination polymer has been synthesized using a solvothermal method with cobalt(II) acetate and benzimidazole. nih.gov The resulting complex exhibits interesting magnetic properties. nih.gov Another study reports the solvothermal synthesis of cobalt(II) coordination polymers with succinic acid, leading to novel structures with high thermal stability. researchgate.net The reaction conditions, such as temperature, can significantly influence the final structure of the coordination polymer. rsc.org

Microwave-Assisted Synthesis of Cobalt Oxide Nanoparticles from this compound

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing nanoparticles. researchgate.netnitk.ac.in this compound can be used as a precursor in the microwave-assisted synthesis of cobalt oxide (Co₃O₄) nanoparticles. researchgate.netresearchgate.net This method offers advantages such as shorter reaction times, uniform heating, and often results in nanoparticles with a narrow size distribution. nitk.ac.in

In a typical process, a solution of cobalt(II) acetate is subjected to microwave irradiation, leading to the decomposition of the acetate and the formation of cobalt oxide nanoparticles. researchgate.netresearchgate.net The properties of the resulting nanoparticles, such as their size and morphology, can be controlled by adjusting the reaction parameters, including the microwave power and irradiation time. researchgate.net

Plant Extract-Mediated Biosynthesis of Nanoparticles

A green and eco-friendly approach to nanoparticle synthesis involves the use of plant extracts. mdpi.comnih.gov Plant extracts contain various biomolecules, such as flavonoids and polyphenols, that can act as both reducing and capping agents in the synthesis of nanoparticles. nih.govnih.gov This method avoids the use of toxic chemicals often employed in conventional synthesis routes. mdpi.com

Cobalt oxide nanoparticles have been successfully synthesized using extracts from various plants, such as Camellia sinensis (green tea) and Apium graveolens (celery). semanticscholar.org In these processes, a cobalt salt, which can be cobalt(II) acetate, is mixed with the plant extract. The biomolecules in the extract reduce the cobalt ions and stabilize the resulting nanoparticles. nih.govwjarr.com The characteristics of the synthesized nanoparticles can be influenced by factors like the plant extract used, its concentration, and the reaction temperature. mdpi.com

Data Tables

Table 1: Synthesis Methods for this compound

Starting Material 1Starting Material 2ProductMethod
Cobalt(II) CarbonateAcetic AcidThis compoundAcid-Base Reaction nih.govsigmaaldrich.com
Cobaltous HydroxideDilute Acetic AcidThis compoundNeutralization wikipedia.orgmatinfrp.comhimedialabs.com
Powdered CobaltAcetic AcidCobalt(II) AcetateOxidation-Reduction nih.govpatsnap.comgoogle.comgoogle.com

Table 2: Advanced Applications of this compound in Synthesis

PrecursorSynthesis MethodProductKey Features
Cobalt(II) AcetateSolvothermal SynthesisCoordination PolymersNovel structures, magnetic properties researchgate.netnih.gov
This compoundMicrowave-Assisted SynthesisCobalt Oxide NanoparticlesRapid, efficient, controlled size researchgate.netresearchgate.net
Cobalt Salt (e.g., Cobalt(II) Acetate)Plant Extract-Mediated BiosynthesisCobalt Oxide NanoparticlesEco-friendly, green synthesis mdpi.comnih.govsemanticscholar.org

Solid-Solid Reaction Synthesis of Cobalt(II) Complexes

Solid-state synthesis represents an alternative to traditional solution-based methods, often providing environmental and efficiency benefits by minimizing or eliminating solvents. In this approach, solid reactants are combined and react directly.

One notable example involves the reaction of solid-state Co(II) complexes with nitric oxide (NO) gas. mdpi.com Enantiomorphic phases of a cobalt(II) complex, Co(L) where L is a salen-type ligand, were prepared and reacted with NO gas at 1 atmosphere. mdpi.com This gas-solid reaction resulted in a quantitative yield of the nitrosyl complex, Co(NO)(L), demonstrated by a distinct color change from red to black. mdpi.com The reaction's speed was dependent on the solid's phase; a desolvated phase reacted within seconds, while a solvated version (Co(L)·CS₂) took several hours. mdpi.com This process was shown to be reversible, with the NO being removable by heating, allowing the material to be cycled multiple times without significant degradation. mdpi.com

Hydrothermal reactions also provide a route to solid-state coordination polymers. For instance, the reaction of a Co(II) salt with carboxyphenyltetrazole under hydrothermal conditions can yield various molecular and three-dimensional phases, demonstrating a range of tetrazolate bonding motifs. researchgate.net

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of cobalt compounds, particularly for producing cobalt oxide nanoparticles (NPs). These methods are environmentally friendly, cost-effective, and utilize non-toxic materials. ajgreenchem.comresearchgate.net

A common green approach involves the use of plant extracts as both reducing and capping agents. For example, rosemary leaf extract has been successfully used to synthesize cobalt oxide (Co₃O₄) nanoparticles from a cobalt precursor in an aqueous solution. nih.govmdpi.com The phytochemicals in the extract, such as polyphenolic compounds, facilitate the reduction of Co²⁺ ions and stabilize the resulting nanoparticles. mdpi.commdpi.com The formation of Co₃O₄ NPs in this method is often indicated by a color change to dark brown and can be confirmed by UV-visible spectroscopy, which shows characteristic absorption peaks for the O²⁻ → Co²⁺ and O²⁻ → Co³⁺ charge transfer processes. mdpi.com

Similarly, curcumin (B1669340), a compound found in Curcuma longa (turmeric), can be used to synthesize Co₃O₄ nanoparticles. The curcumin donates electrons to reduce Co²⁺ ions, leading to the formation of the nanoparticles. mdpi.com These green synthesis routes are considered safe and eco-friendly and produce nanoparticles with potential applications in catalysis and biomedicine. ajgreenchem.com

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product, whether it be a molecular complex or a nanomaterial. Key parameters that are frequently adjusted include temperature, catalyst concentration, solvent, and reaction time.

In the synthesis of cobalt nanoparticles for catalytic applications, such as the hydrogenation of quinoline, reaction conditions are finely tuned. acs.org Studies have shown that while various solvents can be used, they can impact reactivity. acs.org Temperature is another critical factor; for instance, a CoW@C-0.05 catalyst demonstrated activity at a relatively mild temperature of 60 °C. acs.org Kinetic studies, which examine the effect of reactant concentration and hydrogen pressure on the initial reaction rate, are essential for understanding the reaction mechanism and further optimizing conditions. acs.org

For the production of biodiesel using cobalt-based catalysts, parameters such as the methanol-to-oil ratio, catalyst amount, and reaction time are optimized. researchgate.net Research on the transesterification of Citrullus colocynthis oil showed that biodiesel yield increases with the catalyst amount up to a certain point, after which it may decrease. researchgate.net Similarly, the reaction time is optimized to achieve the highest yield before potential side reactions begin to reduce it. researchgate.net The ability to accurately simulate the effects of parameters like ion concentration is vital for improving process efficiency in industrial applications like zinc hydrometallurgy. nih.gov

Controlled Synthesis of Nanomaterials and Specific Morphologies

The functional properties of nanomaterials are intrinsically linked to their size, shape, and crystal structure. Consequently, significant research has focused on methods to control these features during synthesis, with this compound being a common starting material. sigmaaldrich.comrsc.org

A sophisticated approach to creating highly active and selective catalysts involves the in situ generation of cobalt nanoparticles from molecularly defined precursors like cobalt-salen complexes. rsc.orgscispace.com In a typical synthesis, a complex such as cobalt(II)-N,N′-bis(salicylidene)-1,2-phenylenediamine is subjected to high pressure of hydrogen and ammonia (B1221849) at an elevated temperature (e.g., 120 °C) in a solvent mixture like THF-water. scispace.com This process yields ultra-small cobalt nanoparticles (2–4 nm) embedded within a carbon-nitrogen framework. rsc.orgscispace.com

These resulting materials are stable, reusable, and magnetically separable, making them highly practical heterogeneous catalysts. rsc.orgscispace.com The effectiveness of different cobalt-salen complexes can be compared to optimize catalytic activity for specific reactions, such as the reductive amination of aldehydes. rsc.org

Table 1: Synthesis of Cobalt Nanoparticles from a Co-Salen Precursor scispace.com
ParameterValue/Condition
PrecursorCobalt(II)–N,N′-bis(salicylidene)-1,2-phenylenediamine
SolventTHF–water (1:1)
Atmosphere5–7 bar Ammonia (NH₃), 45 bar Hydrogen (H₂)
Temperature120 °C
Reaction Time24 hours
Product Size2–4 nm
Product CharacteristicsUltra-small cobalt nanoparticles embedded in a carbon–nitrogen framework

Cobalt oxide thin films are important materials for applications in catalysis and energy storage. nih.gov A modern technique for their synthesis is Atmospheric Pressure Plasma-Enhanced Chemical Vapor Deposition (AP-PECVD). nih.gov In this method, a precursor solution, which can be prepared using cobalt(II) acetate, is aerosolized and injected into a plasma afterglow. sigmaaldrich.comnih.gov

A study using a cobalt acetylacetonate (B107027) precursor demonstrated that crystalline Co₃O₄ thin films could be successfully deposited under open-air conditions. nih.gov The presence of atmospheric oxygen was found to be essential for the formation of the Co₃O₄ phase and for eliminating carbon and nitrogen impurities. The substrate temperature was less critical due to heating from the plasma itself. nih.gov This technique allows for the scalable production of dense, homogeneous, and electrocatalytically active cobalt oxide films. nih.gov

The ability to selectively synthesize different polymorphs of cobalt oxide, primarily the rock-salt structure of cobalt(II) oxide (CoO) and the spinel structure of cobalt(II,III) oxide (Co₃O₄), is crucial for tailoring material properties. researchgate.net this compound is a frequent precursor for these syntheses. rsc.org

A solvothermal strategy using this compound in ethanol (B145695) at 220 °C allows for the controlled synthesis of either CoO or Co₃O₄. rsc.org The key to selectivity in this method is the careful manipulation of other reaction parameters:

Formation of CoO: The synthesis of pure phase CoO nanoparticles is surfactant-dependent. By choosing an appropriate surfactant, one can direct the formation of CoO with specific morphologies like nanocubes or hexagonal platelets. rsc.org

Formation of Co₃O₄: The formation of Co₃O₄ is reaction-time dependent. By extending the reaction time under the same solvothermal conditions, Co₃O₄ nanospheres can be obtained instead of CoO. rsc.org

Another method involves the thermal decomposition of ball-milled precursors. researchgate.net By calcining a mixture of cobalt acetate and citric acid at a relatively low temperature (350 °C), Co₃O₄ nanoparticles can be formed. Pure CoO nanoparticles can then be obtained by the subsequent thermal decomposition of the Co₃O₄ at a high temperature (950 °C) followed by rapid quenching. researchgate.net The thermal decomposition of this compound under an inert atmosphere at different temperatures (340-400 °C) also yields various phases, including CoO and metallic Co. researchgate.net

Table 2: Polymorph-Selective Synthesis of Cobalt Oxides rsc.org
Target PolymorphControlling ParameterResulting Morphology
Cubic CoOSurfactant TypeNanocubes, Hexagonal Platelets
Cubic Co₃O₄Reaction TimeNanospheres

Crystallization Techniques and Polymorphism Studies

The formation of well-defined crystals of cobalt coordination compounds, including this compound, is pivotal for their characterization and application. Crystallization techniques are instrumental in not only obtaining high-quality single crystals for X-ray diffraction analysis but also in exploring the potential for polymorphic modifications. The choice of solvent, temperature, and reaction conditions can significantly influence the resulting crystal structure.

For instance, the synthesis of polymorphic modifications of a cobalt coordination compound with 2-aminopyridine (B139424) was achieved by reacting a solution of cobalt acetate tetrahydrate and 2-aminopyridine. researchgate.net The careful selection of substrates and reaction conditions allows for the gentle tuning of the molecular structure. nih.gov Advanced techniques such as 3D electron diffraction are sometimes necessary to elucidate the crystal structure of sub-micron-sized single crystals, revealing a complex crystallization landscape. acs.org

The thermal decomposition of this compound is another method that leads to different crystalline forms. Under a nitrogen atmosphere, controlled heating can produce cobalt monoxide with Zn-blende and rocksalt polymorphs at different temperatures. mdpi.comresearchgate.net

Polymorphic Modifications in Cobalt Coordination Compounds

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a significant area of study in cobalt coordination chemistry. These different crystalline forms, or polymorphs, can exhibit distinct physical and chemical properties. While this compound itself has a known octahedral structure, it serves as a precursor for synthesizing other cobalt compounds that display pronounced polymorphism. wikipedia.org

The reaction of cobalt(II) acetate with 2-aminopyridine has been shown to yield two polymorphic modifications of a monomeric complex, [Co(O2CCH3)2(2–apy)2]. researchgate.net Both modifications feature a six-coordinated Co2+ ion with two bidentate chelate acetate ligands and two 2-aminopyridine molecules, though their crystal packing differs. researchgate.net

Another example is seen in cobalt(II) coordination polymers. The reaction of cobalt(II) sulfate (B86663) with trimesic acid can yield three different polymorphs of Co-3(TMA)(2). researchgate.net Similarly, cobalt(II) coordination polymers built from 3,5-bis(trifluoromethyl)benzoate (B8306798) and 4,4′-bipyridine have shown supramolecular isomerism, a form of polymorphism. acs.org

The thermal decomposition of this compound provides a clear example of accessing different polymorphs. The process involves the initial dehydration to an anhydrous acetate, followed by decomposition to form different polymorphs of cobalt(II) oxide (CoO). mdpi.com Specifically, the Zn-blende polymorph of CoO can be obtained at around 330 °C, which then transforms into the rocksalt polymorph at higher temperatures (around 400 °C) under a nitrogen atmosphere. mdpi.comresearchgate.net

Thermal Decomposition and Mechanistic Investigations

Thermogravimetric Analysis (TGA) Studies

Thermogravimetric analysis (TGA) has been instrumental in elucidating the mass loss stages associated with the thermal decomposition of cobalt(II) acetate (B1210297) tetrahydrate. These studies reveal a process that generally proceeds through distinct dehydration and decomposition steps.

Under a nitrogen atmosphere, the decomposition process of Co(CH₃COO)₂·4H₂O occurs in three main stages. mdpi.comresearchgate.net The first stage involves the loss of water of hydration, followed by the decomposition of the anhydrous acetate, ultimately leading to the formation of cobalt oxides. mdpi.comresearchgate.net Some studies have noted that the initial dehydration steps can be overlapping. researchgate.net TGA data, often complemented by techniques like time-resolved neutron diffraction, provides a comprehensive view of the decomposition mechanism. rsc.orgcapes.gov.br Thermogravimetric and differential thermal analysis have shown evidence of several probable intermediate compounds forming before the final production of cobalt(II) oxide. mst.edu

The initial stage of heating cobalt(II) acetate tetrahydrate involves the removal of its four water molecules. This dehydration does not always occur in a single step. Studies have shown that the process can be complex, involving the formation of lower hydrates before becoming fully anhydrous.

Under a nitrogen atmosphere, the dehydration process is typically complete by 110-120°C. mdpi.commst.edu However, some research indicates that complete dehydration, resulting in a glass-like or amorphous phase, occurs by 150°C. rsc.orgcapes.gov.br The process can begin with the transformation of the tetrahydrate to a dihydrate phase, which is stable up to around 100°C, especially under an air atmosphere. mdpi.com In situ X-ray diffraction (XRD) studies have observed that the tetrahydrate phase is present up to 70°C, after which the dihydrate becomes the dominant hydrated form until about 100°C, at which point the material can become amorphous. mdpi.com It has been proposed that the parent salt melts first, followed by the vaporization of the crystalline water in two steps. researchgate.net The potential for hydrolysis to occur simultaneously with dehydration has also been reported, leading to the formation of basic salts. mst.edu

Table 1: Dehydration Stages of this compound

Temperature Range Atmosphere Observation Reference
Room Temperature - 110°C Nitrogen Completion of dehydration. mdpi.com
Up to 70°C Air This compound is stable. mdpi.com
70°C - 100°C Air Dihydrate phase is present. mdpi.com
By 120°C Not specified Dehydration is complete, with simultaneous hydrolysis. mst.edu

Following dehydration, further heating leads to the decomposition of the acetate groups. This is a critical step that results in the formation of cobalt oxides. This decomposition begins after the formation of an anhydrous cobalt acetate, which crystallizes around 200°C. rsc.orgcapes.gov.br The breakdown of the acetate component is a two-stage process that occurs at higher temperatures, generally between 275°C and 310°C. mdpi.comrsc.org This decomposition can lead to the formation of a basic acetate intermediate before the final oxide product is formed. researchgate.net

In situ X-ray Powder Diffraction (XRD) for Phase Identification

In situ X-ray powder diffraction (XRD) is a powerful technique used to identify the crystalline phases that form at various temperatures during the thermal decomposition of this compound. This method allows for real-time tracking of the structural transformations from the initial hydrated salt to the final cobalt oxide products. mdpi.comresearchgate.net

The final product of the thermal decomposition is highly dependent on the atmosphere under which the heating is performed. mdpi.comresearchgate.net

Under an inert nitrogen (N₂) atmosphere, the decomposition pathway leads to the formation of cobalt(II) oxide (CoO). mdpi.comresearchgate.net Specifically, a zinc-blende polymorph of CoO can be obtained at approximately 330°C. mdpi.comresearchgate.net Upon further heating to 400°C, this transforms into the more stable rocksalt polymorph of CoO. mdpi.comresearchgate.net Some studies have observed the formation of the zinc-blende CoO between 275-310°C, with the transformation to the rocksalt structure occurring at 310°C. rsc.orgcapes.gov.br

In contrast, when the decomposition is carried out in an air atmosphere, the final product is cobalt(II,III) oxide (Co₃O₄). mdpi.comresearchgate.net The Co₃O₄ phase, which has a spinel structure, is observed as the sole crystalline product from 270°C up to 400°C. mdpi.com

Table 2: Cobalt Oxide Formation from this compound

Atmosphere Temperature Product(s) Reference
Nitrogen 275-310°C CoO (zinc-blende) rsc.orgcapes.gov.br
Nitrogen 310°C CoO (rocksalt) rsc.orgcapes.gov.br
Nitrogen 330°C CoO (zinc-blende) mdpi.comresearchgate.net
Nitrogen 400°C CoO (rocksalt) mdpi.comresearchgate.net

Between the initial dehydration and the final formation of cobalt oxides, several intermediate phases can be stabilized and identified. After the loss of water, an anhydrous cobalt acetate is formed, which is initially amorphous or glass-like before crystallizing at around 200°C. rsc.orgcapes.gov.br

Under a nitrogen atmosphere, a notable intermediate, a Co(II) oxyacetate with the formula Co₃O(CH₃COO)₄, has been identified. mdpi.comresearchgate.net This phase is stabilized after the dehydration stage and before the final decomposition to CoO. mdpi.com Other proposed intermediates include basic cobalt acetate, Co(OH)(CH₃COO), although it has been noted to be poorly crystallized or amorphous, making definitive identification by XRD challenging. researchgate.net

Evolved Gas Analysis (EGA) for Volatile Products

Evolved Gas Analysis (EGA), often coupled with techniques like mass spectrometry (EGA-MS), is used to identify the volatile products released during thermal decomposition. researchgate.net For this compound, EGA reveals that the decomposition of the acetate groups, following the initial release of water vapor, produces a mixture of gaseous species. The identified volatile products include acetic acid, acetone (B3395972), ketene (B1206846) (ethenone), and carbon dioxide. researchgate.net

Kinetic and Mechanistic Elucidation of Decomposition Pathways

The thermal decomposition of this compound in an inert atmosphere, such as nitrogen, proceeds through a series of distinct steps, each characterized by specific kinetic parameters. Researchers have employed techniques like thermogravimetric analysis (TGA) to investigate these pathways, with methods such as the Coats-Redfern and Horowitz-Metzger analysis being used to determine the kinetic data. jcsp.org.pk

The initial stage of decomposition involves dehydration, where the four water molecules of crystallization are removed. This is followed by the decomposition of the anhydrous cobalt(II) acetate into intermediates and finally to cobalt(II) oxide. The decomposition of the anhydrous acetate is a complex process that can involve the formation of intermediates like cobalt carbonate. jcsp.org.pk

A detailed study on the decomposition kinetics of this compound has provided insights into the reaction order and activation energy for each step of the process. The dehydration of this compound to anhydrous cobalt(II) acetate was found to be a first-order reaction with an activation energy of 67.53 kJ/mol. The subsequent decomposition of anhydrous cobalt(II) acetate to cobalt carbonate and acetone is a 2/3 order reaction, requiring an activation energy of 93.0 kJ/mol. The final step, the decomposition of unstable cobalt carbonate to cobalt(II) oxide and carbon dioxide, follows 1/2 order kinetics with a significantly higher activation energy of 303.12 kJ/mol. jcsp.org.pk

The following data tables summarize the kinetic parameters for the thermal decomposition of this compound in an inert nitrogen atmosphere.

Table 1: Kinetic Parameters for the Thermal Decomposition of this compound
Decomposition StepTemperature Range (°C)Reaction Order (n)Activation Energy (Ea) (kJ/mol)Reference
Dehydration: Co(CH₃COO)₂·4H₂O → Co(CH₃COO)₂ + 4H₂O-167.53 jcsp.org.pk
Anhydrous Decomposition: Co(CH₃COO)₂ → CoCO₃ + (CH₃)₂CO180-2602/393.0 jcsp.org.pk
Carbonate Decomposition: CoCO₃ → CoO + CO₂-1/2303.12 jcsp.org.pk

Further research has corroborated the multi-step nature of the decomposition, identifying various intermediates. Under a nitrogen atmosphere, the process initiates with the loss of water, followed by the stabilization of an intermediate cobalt(II) oxyacetate. mdpi.com At higher temperatures, this intermediate decomposes to form cobalt(II) oxide, with different polymorphs being observed depending on the temperature. mdpi.com When the decomposition is carried out in air, the final product is cobalt(II,III) oxide (Co₃O₄). mdpi.com

The proposed reaction mechanism for the decomposition in an inert atmosphere is as follows:

Dehydration: Co(CH₃COO)₂·4H₂O → Co(CH₃COO)₂ + 4H₂O jcsp.org.pk

Decomposition of Anhydrous Acetate: Co(CH₃COO)₂ → CoCO₃ + (CH₃)₂CO jcsp.org.pk

Decomposition of Carbonate: CoCO₃ → CoO + CO₂ jcsp.org.pk

It is important to note that the intermediate cobalt carbonate is unstable and readily decomposes at the temperatures of the experiment. jcsp.org.pk

Catalysis Research and Reaction Engineering

Applications in Organic Synthesis

The compound serves as a catalyst in numerous organic synthesis reactions, including oxidation and esterification. yangshanchem.comthermofisher.comchemicalbook.comfishersci.at

Cobalt(II) acetate (B1210297) tetrahydrate is a recognized catalyst for various oxidation reactions in organic chemistry. samaterials.comyangshanchem.com

Cobalt(II) acetate tetrahydrate, in conjunction with hydrogen peroxide, serves as an effective catalytic system for the oxidation of Hantzsch 1,4-dihydropyridines. scientificlabs.comresearchgate.net This reaction leads to the corresponding pyridine (B92270) derivatives. scientificlabs.com The process is characterized by its efficiency at room temperature, and notably, it avoids the dealkylation of 4-alkyl-1,4-dihydropyridines. researchgate.net

Oxidation of 1,4-dihydropyridines

ReactantCatalyst SystemProductKey Findings
Hantzsch 1,4-dihydropyridinesThis compound / Hydrogen PeroxidePyridine derivativesEfficient oxidation at room temperature without dealkylation of 4-alkyl substituted reactants. researchgate.net

In the presence of a cobalt oxide catalyst, the sonochemical oxidation of vanillyl alcohol to vanillin (B372448) can be achieved under mild conditions. nih.govamericanelements.com This process utilizes hydrogen peroxide as the oxidant and water as the solvent, coupled with low-frequency ultrasonic irradiation. nih.govamericanelements.com The use of ultrasound enhances the reaction's efficiency by generating hydroxyl radicals and improving mass transfer. nih.gov Research has also explored the use of mixed cobalt-manganese oxide catalysts for the aerobic oxidation of vanillyl alcohol, demonstrating high conversion and selectivity to vanillin in the absence of a base. nih.gov

Sonochemical Oxidation of Vanillyl Alcohol

ReactantCatalystOxidantKey ConditionsProductKey Findings
Vanillyl alcoholCobalt oxideHydrogen PeroxideLow-frequency ultrasonic irradiation, water as solventVanillinUltrasound enhances efficiency through radical generation and improved mass transfer. nih.govamericanelements.com
Vanillyl alcoholMixed Co-Mn OxideAirBase-freeVanillinHigh conversion and selectivity. nih.gov

This compound is an active catalyst for esterification reactions. thermofisher.comchemicalbook.comfishersci.at Esterification is a fundamental process in organic synthesis, involving the reaction of an alcohol with a carboxylic acid to form an ester and water. While detailed research findings on specific esterification reactions catalyzed by this compound were not prevalent in the provided search results, its general application as an esterification catalyst is noted. For instance, vanillyl alcohol can be reacted with acetic acid via Fischer esterification to produce vanillyl acetate, although this specific example used sulfuric acid as the catalyst. uny.ac.id

A significant application of this compound is as a precursor for the in situ generation of cobalt nanoparticles, which are highly effective catalysts for reductive amination reactions. researchgate.net These reactions are crucial for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. springernature.comrsc.org The process typically involves reacting a carbonyl compound with ammonia (B1221849) or an amine in the presence of hydrogen gas and the cobalt catalyst. researchgate.netrsc.org The in situ generated cobalt nanoparticles, often supported on materials like carbon, exhibit excellent activity and selectivity under relatively mild conditions. researchgate.netspringernature.comorganic-chemistry.org This method offers a sustainable and cost-effective route to a wide range of amines. mdpi.com

Reductive Amination with In situ Generated Cobalt Nanoparticles

PrecursorReactantsCatalystKey Features
This compoundCarbonyl compounds, Ammonia/Amines, HydrogenIn situ generated cobalt nanoparticlesSynthesis of diverse primary, secondary, and tertiary amines; catalyst is often magnetically separable and reusable. researchgate.netrsc.org

Oxidation Reactions

Heterogeneous Catalysis and Supported Catalysts

This compound serves as a precursor for the development of heterogeneous catalysts. For instance, it is used in the synthesis of cobalt-based nanoparticles supported on various materials. springernature.com These supported catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused, which is a key aspect of sustainable chemistry. The development of cobalt catalysts through the in situ reconstruction of materials like cobalt borate (B1201080) during reductive amination also highlights an innovative approach to creating efficient heterogeneous catalysts. researchgate.net Furthermore, cobalt(II) acetate has been used to create acetate-bound cobalt oxide materials for applications such as water oxidation catalysis. rsc.org

Synthesis of Metal or Metal Oxide-Based Catalysts via Thermal Decomposition

The thermal decomposition of this compound is a straightforward and effective method for synthesizing cobalt-based catalysts, particularly cobalt oxides. mdpi.comdntb.gov.ua The final product of this process is highly dependent on the temperature and the composition of the atmosphere during heating. mdpi.comcapes.gov.br

The decomposition process occurs in distinct stages. Initially, the compound undergoes dehydration, losing its four water molecules. This dehydration is generally complete by 150-200°C, resulting in an anhydrous cobalt acetate. mdpi.comrsc.org Further heating leads to the decomposition of the acetate groups, which can proceed through various intermediate phases, including a basic cobalt acetate, before forming the final oxide or metal. mdpi.comchemicalpapers.comresearchgate.net

Under an air atmosphere , the thermal decomposition of this compound yields Co₃O₄, a spinel-type cobalt oxide, as the sole final product at temperatures around 270°C. mdpi.comdntb.gov.ua

In an inert atmosphere , such as nitrogen (N₂), the decomposition pathway is more complex. After dehydration, an intermediate Co(II) oxyacetate, Co₃O(CH₃COO)₄, can be stabilized. mdpi.comdntb.gov.ua As the temperature increases, this intermediate decomposes to form cobalt monoxide (CoO). mdpi.comchemicalpapers.com Different polymorphs of CoO can be obtained by carefully controlling the temperature; for instance, the Zn-blende structure forms around 330°C, which then transforms to the more stable rocksalt polymorph at approximately 400°C. mdpi.comdntb.gov.uaresearchgate.net

When decomposition is carried out in a hydrogen (H₂) atmosphere , the process yields metallic cobalt. capes.gov.brchemicalpapers.com

The table below summarizes the products obtained from the thermal decomposition of this compound under various conditions.

AtmosphereTemperature Range (°C)Intermediate ProductsFinal Product(s)
Air> 270Anhydrous Cobalt AcetateCo₃O₄
Nitrogen (N₂)110 - 275Anhydrous Cobalt Acetate-
Nitrogen (N₂)275 - 330Co₃O(CH₃COO)₄CoO (Zn-blende)
Nitrogen (N₂)> 310 - 400-CoO (Rocksalt)
Hydrogen (H₂)> 275Basic Cobalt AcetateCo (metallic)

This table is based on findings from multiple research studies. mdpi.comdntb.gov.uacapes.gov.brchemicalpapers.comresearchgate.net

Catalytic Activation in Environmental Remediation

Cobalt-based catalysts, often derived from this compound, are significant in environmental remediation, particularly through their use in advanced oxidation processes (AOPs). rsc.orgacs.org These processes are designed to degrade persistent organic pollutants in water into less harmful substances. acs.orgacs.org

Activation of Peroxymonosulfate (B1194676) in Water

A key application of cobalt catalysts in water treatment is the activation of peroxymonosulfate (PMS). acs.orgacs.org PMS is a potent oxidizing agent, but its reactivity is significantly enhanced in the presence of a cobalt catalyst. acs.org The activation process generates highly reactive oxygen species (ROS), such as sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH), which are powerful oxidants capable of breaking down a wide range of organic contaminants. acs.orgresearchgate.net

The fundamental mechanism involves the redox cycling of cobalt ions. Co(II) activates PMS to produce radicals, and is itself oxidized to Co(III), which can then react further to regenerate Co(II), allowing the catalytic cycle to continue. acs.org While radical-based pathways are dominant, research has also identified the role of non-radical oxidation pathways involving high-valent cobalt-oxo species (Co(IV)=O), particularly in specific pH conditions. bohrium.com

Studies have examined the effectiveness of different cobalt salts, including Cobalt(II) acetate, as homogeneous catalysts for PMS activation in the degradation of pollutants like atrazine. nih.govpolyu.edu.hk The efficiency of the degradation is influenced by factors such as the initial pH of the water. nih.gov For instance, in the degradation of atrazine, higher degradation rates were observed at neutral pH levels, while extreme acidic or basic conditions impeded the process. nih.gov Heterogeneous catalysts, such as cobalt oxides supported on materials like titanium dioxide, have also been developed from cobalt precursors to create stable and recyclable systems for pollutant degradation. nih.govmdpi.com

Catalyst Design and Performance Optimization

The performance of catalysts derived from this compound can be significantly enhanced through strategic design and optimization. Research efforts focus on improving activity, selectivity, and long-term stability. pressbooks.pub

One effective strategy is the creation of bimetallic or mixed-metal oxide catalysts. For example, a CoAl₂O₄ spinel bimetal oxide, synthesized from cobalt and aluminum precursors, demonstrated much higher catalytic activity and stability than pure Co₃O₄ in activating PMS for the degradation of Rhodamine B. mdpi.com This enhanced performance was attributed to a higher specific surface area and larger pore volume, which provides more active sites for the reaction. mdpi.com

Advanced catalyst design now includes the development of single-atom catalysts (SACs), where individual cobalt atoms are anchored onto a support material. nih.gov A study demonstrated that single cobalt atoms supported on copper oxide with oxygen vacancies could degrade tetracycline (B611298) completely within minutes via PMS activation. nih.gov This high efficiency is attributed to a multi-pathway mechanism involving both radical and non-radical species, showcasing a novel strategy for designing next-generation catalysts. nih.gov

The table below details research findings on the degradation of pollutants using cobalt-catalyzed PMS activation.

Catalyst SystemPollutantKey Findings
Homogeneous Co(II)/PMSAtrazineDegradation efficiency is pH-dependent; neutral pH is optimal. nih.gov
CoAl₂O₄/PMSRhodamine BCoAl₂O₄ showed 2.18 times faster degradation rate than Co₃O₄. mdpi.com
CoPcS/PMSVarious organic contaminantsDominated by high-valent cobalt-oxo species (Co(IV)) rather than sulfate radicals. bohrium.com
Single Co Atom on CuO/PMSTetracycline100% removal of tetracycline within 3 minutes. nih.gov

Electrochemical and Energy Storage Applications

Development of Batteries and Supercapacitors

Cobalt-based materials are integral to the advancement of energy storage devices like batteries and supercapacitors. researchgate.net Cobalt(II) acetate (B1210297) tetrahydrate serves as a crucial precursor for synthesizing cobalt oxides, such as CoO and Co3O4, which are key components in the electrodes of these devices. mdpi.com The thermal decomposition of cobalt(II) acetate tetrahydrate is a common method to produce these oxides. mdpi.com For instance, under an air atmosphere, it decomposes to form Co3O4, a spinel-structured oxide, which is a vital material for energy storage applications. mdpi.com

The performance of supercapacitors and batteries is largely dependent on the properties of the electrode materials. researchgate.net Cobalt-based materials are favored for their high specific capacitance, excellent conductivity, and unique electrochemical characteristics. researchgate.net The ability to create cobalt-based materials with controlled morphology and structure, often starting from precursors like cobalt(II) acetate, is key to enhancing the energy and power density of these storage systems. researchgate.net

Electrochemical Behavior of Cobalt(II) Complexes

The electrochemical properties of cobalt(II) complexes, often synthesized from cobalt(II) acetate, are fundamental to their application in various electrochemical systems. The coordination environment around the cobalt center significantly influences its redox behavior.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful technique used to investigate the electrochemical behavior of cobalt(II) complexes. researchgate.netresearchgate.net Studies on various cobalt(II) complexes, including those with Schiff base ligands derived from cobalt(II) acetate, reveal insights into their redox processes. researchgate.net For many cobalt(II) complexes, the oxidation of Co(II) to Co(III) is an irreversible process. researchgate.netcsuohio.edu The reversibility of the Co(II)/Co(I) couple, however, can be influenced by the presence of other ligands. csuohio.edu

CV studies have shown that the redox processes of these complexes are often diffusion-controlled reactions. researchgate.net The data obtained from cyclic voltammetry can determine the number of electrons transferred in a redox reaction, which is typically a one-electron process for the Co(II) oxidation. researchgate.net The scan rate in CV experiments can also affect the observed electrochemical behavior, with changes in peak currents and separations providing information about the reaction kinetics. acs.org

Redox Processes and Electrocatalysis

The redox chemistry of cobalt(II) complexes is central to their role in electrocatalysis. The oxidation of Co(II) to higher oxidation states, such as Co(III) and even Co(IV), is a key step in many catalytic cycles. nih.govnju.edu.cn For example, a novel lutidine-coordinated cobalt(II) acetate complex has shown promise as an electrocatalyst for the oxygen evolution reaction (OER). nih.govrsc.org In this case, the oxidation of Co(II) to Co(III) occurs at a high oxidation potential, with the cobalt center acting as the catalytic site. nih.gov

The electrocatalytic activity is influenced by the molecular structure and electronic properties of the complex. The coordination of ligands like lutidine and acetate can provide flexibility around the metal center, facilitating the catalytic reaction. rsc.org The formation of Co(OH)2 and CoOOH species on the surface during the electrocatalytic process has been observed, playing a crucial role in the OER. nih.gov The efficiency of these electrocatalysts is often compared to benchmark materials like IrO2. nih.gov

Electrosynthesis Applications

Cobalt(II) acetate is a valuable starting material in electrosynthesis, particularly for the production of cobalt(III) acetate.

Electrosynthesis of Cobalt(III) Acetate

Cobalt(III) acetate is an important oxidizing agent and catalyst in organic reactions. tubitak.gov.trnih.gov It can be synthesized electrochemically from a solution of cobalt(II) acetate in acetic acid. tubitak.gov.tr This process is typically carried out in a specialized electrochemical reactor, such as a bipolar packed-bed flow reactor. tubitak.gov.tr

The efficiency of the electrosynthesis is influenced by several factors, including the concentration of cobalt(II) acetate, the composition of the electrolyte, and the design of the reactor. tubitak.gov.tr For instance, the water content of the solution is important for the conductivity but can also lead to the hydrolysis of the cobalt(III) acetate product. tubitak.gov.tr The flow rate of the electrolyte also plays a role; a decreased flow rate can lead to a higher conversion ratio of Co(II) to Co(III), though very low flow rates can result in back-reduction of the product at the cathode. tubitak.gov.tr Research has focused on optimizing these parameters to achieve high yields and conversion ratios. tubitak.gov.tr

Corrosion Resistance and Metal Coatings in Electroplating

Cobalt(II) acetate is utilized in electroplating processes to deposit cobalt layers onto various substrates, enhancing their corrosion resistance and other physical properties. cobalt-nickel.net

The composition of the electroplating bath significantly affects the properties of the deposited cobalt film. electrochemsci.org Different baths, such as those based on chloride, sulfate (B86663), or a mixture including citrate, result in cobalt films with varying thickness, roughness, and grain structure. electrochemsci.org For example, films from a chloride bath tend to be thicker and rougher with acicular-shaped particles, while those from a chloride-citrate bath are smoother and thinner with smaller grains. electrochemsci.org

These cobalt coatings provide protection against corrosion. cobalt-nickel.netgoogle.com The corrosion resistance of the electrodeposited cobalt films can be evaluated using techniques like potentiodynamic polarization and electrochemical impedance spectroscopy. electrochemsci.org Studies have shown that the corrosion rate of the cobalt film is dependent on the electroplating bath from which it was deposited. electrochemsci.org Furthermore, cobalt electroplating solutions, which can include cobalt acetate, are being explored as alternatives to nickel plating for applications requiring good surface gloss, mechanical strength, and wear resistance. google.com

Interactive Data Table: Electrochemical Properties of Cobalt Complexes

Complex/SystemTechniqueRedox CouplePotential (vs. reference)Key FindingsReference
Cobalt(II) Schiff Base ComplexesCyclic VoltammetryCo(II)/Co(III)Varies with ligandIrreversible one-electron oxidation; diffusion-controlled. researchgate.net
Lutidine Coordinated Cobalt(II) AcetateLinear Sweep VoltammetryOEROnset potential: 1.50 V vs. RHEBetter performance than IrO2 catalyst. nih.gov
μ3-Oxo-Centered Cobalt(III) Acetate TrimersCyclic VoltammetryCo(III)2Co(IV)/Co(III)3~1.23 V vs. Fc+/FcReversible one-electron oxidation. acs.org
Cobalt(II) diphenylazodioxide complexesCyclic VoltammetryCo(II)/Co(I)E1/2 = -670 mVQuasireversible redox couple. csuohio.edu

Advanced Materials Science and Engineering

Synthesis of Cobalt-Based Magnetic Materials

Cobalt(II) acetate (B1210297) tetrahydrate is extensively used as a starting material for the synthesis of a range of cobalt-based magnetic materials, primarily through thermal decomposition and solvothermal methods. These methods allow for the production of cobalt oxides and metallic cobalt nanoparticles with controlled sizes and magnetic properties.

The thermal decomposition of cobalt(II) acetate tetrahydrate is a well-studied process for producing cobalt oxide nanoparticles. mdpi.comdntb.gov.ua The specific oxide phase obtained depends critically on the temperature and atmosphere during the process. mdpi.comresearchgate.net For instance, under an inert nitrogen atmosphere, the decomposition involves the loss of water molecules at around 110-150°C, followed by the decomposition of the anhydrous acetate at higher temperatures (275–310°C). mdpi.comrsc.org This process can yield cobalt monoxide (CoO) in different polymorphs, such as the zinc-blende and rocksalt structures. mdpi.comresearchgate.net When the decomposition is carried out in an air atmosphere, the final product is typically the spinel-type Co3O4. mdpi.comresearchgate.net These cobalt oxide nanoparticles are of significant interest due to their potential applications in magnetic data storage. mdpi.com

Furthermore, this compound can be used to synthesize pure cobalt nanoparticles. vizagchemical.comresearchgate.net Through thermal decomposition in the presence of surfactants like oleylamine (B85491) and oleic acid, the size and shape of the resulting cobalt nanoparticles can be controlled. researchgate.net These nanoparticles can exhibit ferromagnetic behavior, with properties like saturation magnetization and coercive force being dependent on their size and structure. researchgate.net For example, cobalt nanoparticles with an average size of 16 nm have been synthesized, showing a cubic shape and uniform dispersion. researchgate.net Solvothermal synthesis is another route where this compound is used as a cobalt source to produce magnetic materials like superparamagnetic cobalt nanoparticles. mater-tehnol.si

Synthesis Method Precursor Resulting Material Key Findings Reference(s)
Thermal Decomposition (Nitrogen Atmosphere)This compoundCobalt Monoxide (CoO) - Zn-blende & Rocksalt polymorphsPhase control achieved by careful temperature regulation (330-400°C). An intermediate oxyacetate phase is formed. mdpi.comresearchgate.netrsc.org
Thermal Decomposition (Air Atmosphere)This compoundCobalt Oxide (Co3O4) - Spinel structureCo3O4 is the sole final product, obtained as nanoparticles. mdpi.comresearchgate.net
Thermal Decomposition (with surfactants)This compoundCobalt (Co) NanoparticlesSurfactants (e.g., oleylamine, sodium oleate) control particle size (e.g., 16 nm) and shape (cubic), yielding ferromagnetic properties. researchgate.net
Solvothermal SynthesisThis compoundCobalt (Co) Microspheres/NanoparticlesProduces superparamagnetic cobalt nanoparticles. mater-tehnol.si

Precursor for Pigment Production (Paints, Ceramics, Plastics, Glass)

This compound is a key precursor in the manufacturing of cobalt-based pigments. chemimpex.com These pigments are highly valued across various industries, including paints, ceramics, plastics, and glass, for their exceptional color vibrancy and long-term stability. chemimpex.comyangshanchem.com

The compound serves as a reliable source of cobalt for producing iconic blue and green pigments, such as cobalt blue and cobalt green. yangshanchem.com The production process typically involves high-temperature calcination, where the cobalt acetate is decomposed and reacts with other metal oxides (like aluminum oxide for cobalt blue or zinc oxide for cobalt green) to form a stable, colored crystalline structure. The resulting pigments are chemically inert and resistant to fading from light, weathering, and chemical exposure, making them ideal for durable coatings and coloration.

In the ceramics and glass industries, this compound is used to impart deep blue hues. chemimpex.com It can be incorporated into glazes and glass melts, where the cobalt ions become part of the silicate (B1173343) matrix during firing, resulting in a permanent and brilliant coloration. Its use in plastics provides a means to achieve vibrant, lasting colors that are integral to the polymer matrix. chemimpex.com

Pigment Type Application Areas Key Characteristics Reference(s)
Cobalt BluePaints, Ceramics, Glass, PlasticsVibrant blue color, high stability, lightfastness chemimpex.comyangshanchem.com
Cobalt GreenPaints, Ceramics, PlasticsVibrant green color, high stability, durability yangshanchem.com

Development of Advanced Functional Materials

Beyond magnetic materials and pigments, this compound is a fundamental component in the synthesis of a diverse array of advanced functional materials. rsc.orgjournaltocs.ac.ukresearchgate.netresearchgate.net Its versatility allows it to be a precursor for materials used in energy storage, catalysis, and specialized electronics.

Metal-Organic Frameworks (MOFs): this compound is frequently used as the metal source for synthesizing cobalt-based MOFs. nih.govrsc.org MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov By reacting this compound with various organic linkers (such as trimesic acid or terephthalic acid), researchers can create MOFs with high surface areas and tunable pore sizes. rsc.org These cobalt-based MOFs have shown significant potential in applications like gas storage and separation (e.g., selective CO2 capture), and as catalysts for chemical reactions. researchgate.net For instance, a MOF synthesized from trimesic acid and this compound demonstrated a high adsorption capacity for Congo red dye. rsc.org

Battery Materials: The compound is a precursor for producing cathode materials for lithium-ion batteries. yangshanchem.com Specifically, it can be used in the synthesis of Lithium cobalt oxide (LiCoO2), a common cathode material in commercial rechargeable batteries. yangshanchem.com Cobalt-based MOFs derived from this compound are also being explored as anode materials for lithium-ion batteries, showing high specific capacity and excellent rate performance. acs.org

Catalysts: Anhydrous cobalt acetate, derived from the tetrahydrate, is a widely used source of cobalt for creating catalysts. wikipedia.org These catalysts are effective in various organic reactions, particularly oxidation processes. samaterials.comheegermaterials.com For example, it is used as a catalyst for the liquid-phase oxidation of p-xylene (B151628) to terephthalic acid, a key industrial chemical. samaterials.com

Doped Nanomaterials: this compound serves as a doping agent in the synthesis of advanced nanomaterials. In one study, it was used alongside zinc acetate and europium acetate to create Co/Eu co-doped ZnO nanoparticles via a sol-gel process. mdpi.com The incorporation of cobalt ions into the ZnO crystal lattice modifies the material's structural, optical, and magnetic properties, making it a candidate for applications in spintronics and optoelectronics. mdpi.com

Functional Material Synthesis Role of Co(OAc)₂·4H₂O Key Research Findings & Applications Reference(s)
Metal-Organic Frameworks (MOFs)Cobalt(II) ion sourceForms porous structures with high surface area. Used for gas adsorption/separation and catalysis. nih.govrsc.orgresearchgate.net
Battery MaterialsPrecursor for cathode/anode materialsUsed to synthesize LiCoO₂ cathodes and MOF-derived anodes for lithium-ion batteries. yangshanchem.comacs.org
CatalystsPrecursor for cobalt-based catalystsUsed in industrial oxidation reactions. wikipedia.orgsamaterials.comheegermaterials.com
Doped NanoparticlesDoping agentModifies properties of materials like ZnO for spintronics and optoelectronics. mdpi.com

Environmental Remediation and Analytical Chemistry

Application in Wastewater Treatment

Cobalt(II) acetate (B1210297) tetrahydrate is instrumental in developing materials for wastewater treatment, primarily through its conversion into catalytically active cobalt oxides. mdpi.com These materials are pivotal in processes designed to eliminate hazardous contaminants from water sources.

Cobalt(II) acetate tetrahydrate is a key starting material for synthesizing cobalt-based catalysts used in advanced oxidation processes (AOPs) for water purification. marinechemical.inchemicalbook.com While not typically used directly, it is thermally decomposed to produce various forms of cobalt oxide, such as CoO and Co3O4, which are effective catalysts. mdpi.com These cobalt oxides, derived from the acetate precursor, are employed to activate oxidizing agents like peroxymonosulfate (B1194676) (PMS) to generate highly reactive sulfate (B86663) radicals. rsc.orgresearchgate.net This cobalt-activated PMS system has proven to be highly efficient in degrading a wide array of recalcitrant organic pollutants found in wastewater. rsc.orgpolyu.edu.hk

The process involves heterogeneous catalysis, where the solid cobalt oxide catalyst interacts with PMS in the aqueous phase to break down complex organic molecules into simpler, less harmful substances, ultimately aiming for complete mineralization to carbon dioxide and water. rsc.orgmdpi.com Research has demonstrated that the specific form of cobalt oxide and the cobalt content within the catalyst, which can be controlled by the synthesis conditions starting from this compound, significantly influence the degradation efficiency of pollutants like atrazine. polyu.edu.hk

Table 1: Research Findings on Cobalt-Catalyzed Pollutant Degradation

Catalyst SourceTarget PollutantOxidantKey Finding
Cobalt(II) acetate polyu.edu.hkAtrazine (ATZ)Peroxymonosulfate (PMS)Cobalt-mediated activation of PMS is effective for ATZ degradation; performance varies with cobalt counteranion. polyu.edu.hk
Cobalt-doped materials rsc.orgVarious organic pollutantsPeroxymonosulfate (PMS)Cobalt-doped materials are highly effective heterogeneous catalysts for activating PMS in water treatment. rsc.org
Cobalt Oxide (Co3O4) mdpi.comNot specifiedNot specifiedThis compound is a precursor for Co3O4, a stable and catalytically active oxide. mdpi.com

Wastewater is a significant channel for the spread of antibiotic-resistant bacteria, posing a global health threat. nih.gov this compound is used to synthesize cobalt oxide (Co3O4) nanoparticles, which have emerged as a promising agent for the environmental remediation of these resilient pathogens. marinechemical.inchemicalbook.comnih.gov These nanoparticles exhibit unique physicochemical properties that confer strong antibacterial activity. nih.gov

The antibacterial mechanism of Co3O4 nanoparticles involves multiple pathways, including the generation of reactive oxygen species (ROS) that induce oxidative stress, leading to cell damage and death. mdpi.com Studies have shown that Co3O4 nanoparticles are effective against a broad spectrum of bacteria, including both gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Escherichia coli) multidrug-resistant strains. nih.govnih.gov The efficacy of these nanoparticles, synthesized from precursors like cobalt(II) acetate, makes them a valuable tool in advanced wastewater treatment strategies aimed at curbing the proliferation of antibiotic resistance. nih.gov

Table 2: Antibacterial Activity of Cobalt Oxide Nanoparticles

NanoparticlePrecursor Source (Example)Target BacteriaEfficacy
Co3O4 NPsThis compound marinechemical.inchemicalbook.comGram-positive and Gram-negative bacteria nih.govnih.govInhibits growth of multidrug-resistant strains like E. coli and S. aureus. nih.govnih.gov
Co NPsCobalt sulphate nih.govStaphylococcus aureus, Proteus spp., E. coli nih.govAn optimum concentration of 100 μg/ml showed antibacterial effects comparable to or higher than some standard antibiotics. nih.gov

Methods for Cobalt Determination in Environmental Samples

Accurate determination of cobalt concentrations in environmental samples is crucial for monitoring and control. This compound, as a stable salt of known composition, is an ideal compound for preparing standard solutions required for the calibration of analytical instruments. vwr.comnih.gov

Kinetic-catalytic spectrophotometry offers a highly sensitive approach for determining trace amounts of cobalt. documentsdelivered.com These methods are based on the catalytic effect of cobalt ions on the rate of a specific chemical reaction. The reaction progress is monitored by measuring the change in absorbance over time with a spectrophotometer. documentsdelivered.com

One such method involves the cobalt-catalyzed autoxidation of o-hydroxyphenylthiourea. In this reaction, trace amounts of cobalt can be quantified in the nanogram per milliliter (ng/mL) range by observing the reaction spectrophotometrically at a specific pH. documentsdelivered.com Although the literature may not always specify the exact cobalt salt used for calibration, the high purity and solubility of this compound make it a suitable choice for creating the necessary Co(II) standard solutions for developing the calibration curve in such sensitive analyses.

Speciation Studies of Cobalt(II) and Cobalt(III) in Solution

The redox couple of Cobalt(II) and Cobalt(III) is vital in many industrial processes, and the concentration of each species significantly impacts reaction kinetics. nih.gov Therefore, methods that can simultaneously determine the concentration of both oxidation states are of paramount importance.

Simultaneously determining Co(II) and Co(III) in a solution is challenging due to their overlapping spectral responses. nih.gov Spectrophotometry, when combined with chemometric techniques like Partial Least Squares (PLS) regression and Artificial Neural Networks (ANN), provides a powerful, economical, and versatile tool for this speciation analysis. nih.gov

In a study involving acetic acid solutions of Co(II) and Co(III), visible spectra were recorded and used to build predictive models. nih.gov The PLS model, a multivariate calibration method, successfully correlated the spectral data with the concentrations of Co(II) and Co(III). nih.gov The optimal number of latent variables (factors) for the model was determined using cross-validation to ensure its predictive power. nih.gov This approach allows for the accurate quantification of each cobalt species even in complex mixtures, which is essential for process control and environmental monitoring. nih.gov A separate study has also demonstrated the use of specific chromophoric reagents, such as bis(5-bromosalicylaldehyde) orthophenylenediamine, for the direct spectrophotometric speciation of Co(II) and Co(III) in water samples. ijacskros.com

Table 3: Chemometric Model Parameters for Cobalt Speciation

ParameterCobalt(II)Cobalt(III)
Technique PLS Regression nih.govPLS Regression nih.gov
Wavelength Range 400–700 nm nih.gov400–700 nm nih.gov
Number of Latent Variables 3 nih.gov2 nih.gov
Root Mean Square Error of Cross-Validation (RMSECV) 0.789 mM nih.gov0.479 mM nih.gov

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to examine the electronic structure of many-body systems. For cobalt(II) acetate (B1210297) tetrahydrate, DFT calculations have been applied to understand its geometry, electronic properties, and vibrational frequencies.

Research has focused on the coordination environment of the cobalt(II) ion, revealing details about bond lengths and angles with the acetate ligands and water molecules. The tetrahydrate form of cobalt(II) acetate has an octahedral structure, with the central cobalt atom coordinated by four water molecules and two acetate ligands. wikipedia.org DFT calculations help in analyzing the electronic structure and bonding in cobalt(II) acetate complexes, including the nature of the Co-O bonds and the electronic ground state of the cobalt ion. nih.gov The calculated geometric parameters often show good agreement with experimental data from X-ray crystallography. nih.gov

DFT has also been used to calculate the vibrational spectra of cobalt(II) acetate tetrahydrate, which can be compared with experimental infrared (IR) and Raman spectra to help assign vibrational modes. This allows for accurate prediction of the characteristic stretching frequencies of the carboxylate groups and the Co-O bonds.

In a study on the thermal decomposition of this compound, DFT was used to model the precursor and its dehydrated form. These calculations offered insights into electronic properties like the HOMO-LUMO gap.

Different functionals can be employed in DFT calculations, and their selection can influence the results, particularly for parameters like the high-spin/low-spin energy difference in cobalt complexes. unige.chunige.ch For cobalt-catalyzed reactions, the choice of an appropriate level of theory, including the functional and basis set, is crucial for obtaining accurate results, especially for large systems. researchgate.net

Table 1: Selected Applications of DFT to Cobalt(II) Acetate and Related Complexes

Area of Investigation Key Findings from DFT Calculations References
Molecular Structure Optimization of geometry, determination of bond lengths and angles. nih.gov
Electronic Properties Analysis of electronic structure, bonding, and HOMO-LUMO gap. nih.gov
Vibrational Spectra Calculation of IR and Raman frequencies to aid in spectral assignment.
Reaction Mechanisms Modeling of thermal decomposition pathways. researchgate.net

Molecular Dynamics Simulations (Potential Future Research)

While extensive molecular dynamics (MD) simulations specifically focused on this compound are not widely documented, this area holds significant potential for future research. MD simulations could offer detailed understanding of the compound's dynamic behavior in different environments.

Potential research areas for MD simulations include:

Hydration and Solvation: Simulating the behavior of this compound in aqueous solutions to understand the interactions between the complex and surrounding water molecules. This could reveal information about the stability of the hydration shell and the dynamics of water exchange.

Thermal Behavior: Modeling the dehydration process to show how water molecules are lost upon heating and how the crystal structure changes. This would complement experimental techniques like thermogravimetric analysis (TGA). rsc.org

Interactions with other Molecules: Investigating the interactions of this compound with other chemical species, which is relevant for its role in catalysis and materials synthesis.

Computational Modeling of Reaction Mechanisms

Computational modeling, particularly using DFT, is a valuable tool for clarifying the mechanisms of reactions involving this compound. This is especially relevant for understanding its function as a catalyst or precursor in various chemical transformations.

For instance, in the synthesis of cobalt-based nanomaterials, computational models can help to understand the decomposition pathway of this compound and the subsequent formation of cobalt oxide or metallic cobalt nanoparticles. mdpi.com These models can identify key intermediates and transition states, providing a detailed picture of the reaction energy profile. The thermal decomposition of this compound has been studied using various techniques, and it is known to proceed through several intermediate steps, including the formation of basic acetates, before yielding cobalt oxides like CoO and Co3O4. researchgate.netmdpi.comresearchgate.net

In catalytic applications, such as oxidation reactions, computational modeling can be used to study the interaction of substrates with the cobalt center. This can help determine the active catalytic species and the mechanism by which it facilitates the reaction, including the steps of substrate binding, activation, and product release.

Theoretical Studies of Magnetic Properties

The magnetic properties of this compound are due to the Co(II) ion, a d7 ion. In a high-spin octahedral environment, it possesses three unpaired electrons, resulting in paramagnetism. Theoretical studies are essential for understanding the origin of these magnetic properties at a fundamental level.

DFT calculations can be used to determine the electronic ground state and the spin density distribution within the molecule. These calculations can predict the magnitude of the local magnetic moment on the cobalt ion. Advanced theoretical methods can also be employed to calculate magnetic anisotropy and spin Hamiltonian parameters, such as the g-tensor and zero-field splitting parameters. researchgate.net

Theoretical investigations have explored the magnetic exchange interactions between adjacent cobalt ions in the crystal lattice. nih.gov Although these interactions may be weak, they can influence the material's bulk magnetic behavior, particularly at low temperatures. Understanding these interactions is important for designing new magnetic materials with specific properties. The search for new ferromagnetic compounds often includes cobalt-containing materials, and theoretical calculations can help predict and confirm their magnetic ordering. osti.gov

Spectroscopic Characterization Techniques

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups and vibrational modes within cobalt(II) acetate (B1210297) tetrahydrate. The FTIR spectrum reveals characteristic absorption bands corresponding to the acetate ligands and the water molecules of hydration.

The presence of coordinated water molecules is confirmed by a broad absorption band in the region of 3000-3600 cm⁻¹, which is attributed to the O-H stretching vibrations of the hydroxide (B78521) groups. tsijournals.com Additionally, bands related to water librations (wagging and twisting) may appear at lower frequencies, around 738 cm⁻¹ and 810 cm⁻¹. tsijournals.com A distinct band around 535 cm⁻¹ can also be attributed to water vibrations. tsijournals.com

The acetate groups give rise to several characteristic peaks. An absorption band around 2948 cm⁻¹ is due to the C-H vibrations within the methyl groups of the acetate ligands. tsijournals.com The most significant indicators of acetate coordination are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). For cobalt(II) acetate tetrahydrate, the asymmetric C=O stretching vibration is observed around 1548-1567 cm⁻¹, while the symmetric C=O stretching vibration appears near 1420-1422 cm⁻¹. tsijournals.comresearchgate.net The region between 500 and 700 cm⁻¹ is also characteristic of the acetate groups, with vibrations at 616 and 676 cm⁻¹ assigned to CO₂ rocking and symmetrical bending, respectively. tsijournals.com

Vibrational ModeWavenumber (cm⁻¹)Reference(s)
O-H Stretch (Water)3000-3600 tsijournals.com
C-H Stretch (Acetate)~2948 tsijournals.com
Asymmetric C=O Stretch (Acetate)1548 - 1567 tsijournals.comresearchgate.net
Symmetric C=O Stretch (Acetate)1420 - 1422 tsijournals.comresearchgate.net
Water Librations738, 810 tsijournals.com
CO₂ Rocking/Bending (Acetate)616, 676 tsijournals.com
Water Vibrations~535 tsijournals.com

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the d-orbitals of the cobalt(II) ion. The color of this compound, a pinkish-red solid, is a direct consequence of the absorption of light in the visible region. In an aqueous solution, the cobalt(II) ion exists as the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which has an octahedral geometry. wikipedia.org This complex is responsible for the solution's pink color.

The UV-Vis spectrum of the hexaaquacobalt(II) ion shows a characteristic weak absorption band in the visible region. This absorption is due to d-d electronic transitions, which are Laporte-forbidden but become partially allowed through vibronic coupling. The main absorption peak (λmax) for the pink, octahedral [Co(H₂O)₆]²⁺ ion is observed at approximately 540 nm, corresponding to the absorption of light in the blue-yellow region of the spectrum. docbrown.info Some sources also report a maximum absorption around 511 nm for free Co²⁺ ions in aqueous solutions. researchgate.net

SpeciesGeometryλmax (nm)Region of AbsorptionReference(s)
[Co(H₂O)₆]²⁺Octahedral~540Blue-Yellow docbrown.info
Co²⁺ (aq)Octahedral~511Visible researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. However, the analysis of hydrated inorganic salts like this compound can be challenging due to its thermal lability. Hard ionization techniques, such as electron impact (EI), often lead to the loss of water molecules and extensive fragmentation of the parent molecule, making the molecular ion peak difficult or impossible to observe. acdlabs.com

Soft ionization techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), are more suitable for analyzing this type of compound. acdlabs.com Using these methods, one might expect to observe the molecular ion or, more commonly, adducts with solvent molecules or cations from the matrix.

The fragmentation of the acetate ligand would likely follow patterns seen for carboxylic acids and esters. libretexts.org Key fragmentation pathways would involve the cleavage of bonds adjacent to the carbonyl group, leading to the loss of fragments such as the methyl group (CH₃), the entire acetate ligand (CH₃COO), or parts of it. However, detailed mass fragmentation patterns specifically for this compound are not extensively reported in the literature, with studies often focusing on its thermal decomposition products. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (Potential Future Research)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in diamagnetic organic and inorganic compounds. However, its application to paramagnetic species like this compound is complex. The Co(II) ion is a paramagnetic d⁷ metal center, and the presence of unpaired electrons leads to significant broadening and large shifts of NMR signals, often rendering high-resolution spectra difficult to obtain with standard instrumentation. researchgate.net

Protons and carbons close to the paramagnetic cobalt center experience substantial paramagnetic shifts and rapid relaxation, which can broaden the signals beyond detection. researchgate.netrsc.org While ⁵⁹Co is an NMR-active nucleus with 100% natural abundance, its quadrupolar nature and the paramagnetic state of Co(II) result in very broad lines that are challenging to observe in high-resolution NMR. researchgate.net

Future research could explore the use of specialized paramagnetic NMR techniques to characterize this compound. This could involve:

Solid-State NMR: This technique can provide structural information on solid samples, avoiding issues with solubility and solution dynamics.

Variable Temperature Studies: Analyzing spectra at different temperatures can help to disentangle the various contributions to the paramagnetic shift. d-nb.info

Advanced Pulse Sequences: Specialized pulse sequences can be employed to acquire spectra of nuclei close to a paramagnetic center.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict and interpret the complex NMR spectra of paramagnetic compounds. rsc.org

These advanced approaches could potentially yield valuable data on the precise structure and electronic properties of this compound in both solid and solution states.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons. As such, it is an ideal method for studying paramagnetic Co(II) compounds like this compound. mdpi.com ESR spectroscopy provides detailed information about the electronic structure, the symmetry of the metal's coordination environment, and the nature of the metal-ligand bonds.

High-spin Co(II) (d⁷, S=3/2) in an octahedral environment, as found in this compound, is expected to exhibit a characteristic ESR spectrum. The parameters derived from the spectrum, such as the g-factor and hyperfine coupling constants, are sensitive to the local structure around the cobalt ion. nih.gov For high-spin Co(II) complexes, the g-factors can vary significantly depending on the geometry and the extent of spin-orbit coupling. nih.gov In many high-spin Co(II) complexes, the effective g-values can range widely. acs.org The interaction of the unpaired electron spin with the nuclear spin of ⁵⁹Co (I=7/2, 100% abundance) leads to hyperfine splitting, which can provide further structural insights. arxiv.org

ParameterDescriptionExpected Characteristics for High-Spin Co(II)Reference(s)
g-factor A tensor that characterizes the magnetic moment of the unpaired electron.Anisotropic, with principal values (gₓ, gᵧ, g₂) that can vary widely depending on the distortion from ideal octahedral symmetry. nih.govacs.org
Hyperfine Coupling (A) Describes the interaction between the electron spin and the nuclear spin of ⁵⁹Co (I=7/2).Results in a splitting of the ESR signal into 2I+1 = 8 lines for each g-component. The magnitude of A is sensitive to the metal-ligand bonding. nih.govarxiv.org
Zero-Field Splitting (D, E) The splitting of spin states in the absence of an external magnetic field.Can be large in Co(II) complexes, influencing the appearance of the ESR spectrum. acs.org

Emerging Research Areas

Bio-inspired Systems and Complexes

The synthesis of novel coordination complexes with specific biological or catalytic functions is a significant area of research. Cobalt(II) acetate (B1210297) serves as a common starting material for these intricate molecular structures. wikipedia.orgcobalt-nickel.netamizaraspecialitychemicals.co.in

Researchers have successfully synthesized a series of molecular cobalt(II) and ionic cobalt(III) complexes using Cobalt(II) acetate and hemisalen ligands derived from o-vanillin and various aminopyridines or aminophenol. nih.gov These types of Schiff base complexes are of great interest due to their structural diversity and potential applications as catalysts and for their antibacterial and anticancer properties. nih.gov

The reaction conditions and the choice of ligands have been shown to produce a variety of complex structures, including:

Tetrahedral molecular Co(II) complexes. nih.gov

A trinuclear, mixed-ligand Co(II) complex. nih.gov

A Co(II) coordination polymer. nih.gov

An octahedral anionic Co(III) complex, formed through an oxidation process without the addition of an external oxidizing agent. nih.gov

This research demonstrates the compound's utility in creating a diverse range of cobalt complexes with unique coordination geometries, which are under examination for their potential biological activities. chemicalbook.comnih.gov

Table 1: Examples of Cobalt Complexes Synthesized from Cobalt(II) Acetate
Complex TypeLigands UsedResulting Structure
Molecular Co(II)Hemisalen (from o-vanillin and aminopyridines)Tetrahedral
Mixed-Ligand Co(II)Hemisalen, Acetate, o-vanillinTrinuclear
Coordination PolymerHemisalen (from o-vanillin and aminopyridines)Polymeric Chain
Anionic Co(III)Hemisalen (from o-vanillin and 2-aminophenol)Octahedral

Applications in Radiotherapy (Cobalt-60 relevance)

Cobalt(II) acetate tetrahydrate is fundamentally linked to radiotherapy through the radioisotope Cobalt-60 (⁶⁰Co). While the acetate compound itself is not radioactive, it is a source of stable cobalt (⁵⁹Co), the precursor material for producing ⁶⁰Co. wikipedia.orgwikipedia.org The production of ⁶⁰Co involves the neutron irradiation of ordinary cobalt metal in a nuclear reactor. wikipedia.orgosti.goviaea.org

The Role of Cobalt-60 in Medicine:

External Beam Radiotherapy: For decades, ⁶⁰Co has been a cornerstone of cancer treatment, used in teletherapy machines that direct a beam of gamma rays at tumors to destroy malignant cells. wikipedia.orgiiaglobal.com These "cobalt machines" were a revolutionary advancement in post-war radiotherapy. wikipedia.org

Gamma Knife Equipment: ⁶⁰Co is the radiation source used in Gamma Knife procedures, which enable non-surgical treatment of brain tumors. iiaglobal.com

Sterilization: The gamma radiation from ⁶⁰Co is widely used to sterilize approximately 40% of single-use medical devices globally, including syringes, gloves, and surgical kits. iiaglobal.comworld-nuclear-news.org

Modern radiation therapy is increasingly moving towards linear accelerators, but ⁶⁰Co-based treatments remain vital worldwide due to the reliability and simpler maintenance of the machinery. wikipedia.orgnih.gov Recent studies are also exploring the use of ⁶⁰Co for advanced techniques like intensity-modulated radiation therapy (IMRT) and image-guided radiation therapy (IGRT), suggesting its continued relevance in oncology. nih.govresearchgate.net The demand for ⁶⁰Co for medical sterilization is soaring, prompting initiatives to expand its production in nuclear reactors globally. world-nuclear-news.org

Table 2: Properties and Applications of Cobalt-60
PropertyValue / Description
Half-life 5.2713 years wikipedia.org
Decay Mode Beta decay to Nickel-60 wikipedia.org
Gamma Ray Energies 1.17 MeV and 1.33 MeV wikipedia.orgwikipedia.org
Production Method Neutron activation of stable Cobalt-59 in a nuclear reactor wikipedia.orgwikipedia.org
Primary Medical Uses Cancer therapy (teletherapy, Gamma Knife), Sterilization of medical devices iiaglobal.comcdc.gov

Sensor Development (e.g., NO₂-sensing)

This compound is a key precursor for synthesizing cobalt oxides, such as Co₃O₄, which are promising materials for gas sensor applications. mdpi.com The thermal decomposition of the acetate compound under controlled atmospheric conditions yields these oxides. mdpi.com Nanostructured metal oxide semiconductors are considered highly consistent and precise for detecting gases like nitrogen dioxide (NO₂), a major air pollutant. rsc.org

Research has shown that sensors based on p-type Co₃O₄ powder can detect NO₂ and NO at concentrations as low as 0.5-5 ppm in air. nih.gov The sensing mechanism relies on the change in electrical resistance of the cobalt oxide material upon exposure to the target gas. nih.gov The performance of these sensors, including their sensitivity and selectivity, is highly dependent on factors like the material's crystal size, specific surface area, and the sensor's operating temperature. researchgate.net For instance, cobalt-doped tin oxide (SnO₂) sensors have demonstrated enhanced performance in detecting volatile organic compounds (VOCs) due to cobalt's catalytic activity and its effect on the material's electronic structure. sensor-jlu.com The development of reliable and sensitive NO₂ sensors is critical for monitoring environmental pollution from sources like fossil fuel combustion. rsc.org

Interdisciplinary Research with Other Fields (e.g., Nanomedicine)

The ability to synthesize cobalt-based nanoparticles from this compound has opened up numerous interdisciplinary research avenues, particularly in nanomedicine and materials science. nbinno.comchemicalbook.comcnr.it

In nanomedicine, cobalt nanoparticles (CoNPs) are being investigated for a range of biomedical applications due to their magnetic and catalytic properties. cnr.itmdpi.com this compound serves as a common cobalt source for various synthesis methods, including thermal decomposition and modified polyol processes. aip.orgresearchgate.net These nanoparticles are being explored for:

Drug Delivery: As potential carriers for targeted drug delivery systems. cnr.itmdpi.com

Gene Therapy: Cobalt oxide nanomaterials have shown promise as gene vectors, protecting DNA from degradation. jchemrev.com

Medical Diagnostics: Magnetically soft fcc-Co phase nanoparticles are candidates for use in medical diagnostics. aip.org

The synthesis process allows for control over the size, phase, and morphology of the nanoparticles, which is crucial for their application. aip.orgresearchgate.net For example, researchers have produced crystalline cobalt nanoparticles with controlled sizes in the 8–10 nm range by using this compound in a modified polyol-process. aip.org Furthermore, green synthesis methods using plant extracts as reducing agents are being developed as an environmentally friendly alternative to traditional chemical processes. jchemrev.com These interdisciplinary efforts are paving the way for advanced materials with tailored properties for specific medical and technological challenges.

Q & A

Q. What are the primary applications of cobalt(II) acetate tetrahydrate in catalysis, and how are these reactions typically designed?

this compound is widely used as a catalyst in oxidation and esterification reactions. For example, it facilitates the oxidation of cyclohexene in liquid-phase reactions using oxygen as an oxidizer. Experimental setups often involve controlled atmospheric conditions (e.g., air or oxygen flow) and precise temperature regulation. Reaction progress is monitored via techniques like gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR) to track intermediate formation and product purity .

Q. How does the solubility profile of this compound influence its utility in aqueous vs. organic reaction systems?

The compound is highly soluble in water (380 g/L at 20°C) and polar organic solvents (e.g., ethanol, acetic acid). This dual solubility allows flexibility in reaction media selection. For aqueous-phase reactions, it is ideal for homogeneous catalysis, while in organic solvents, it can act as a precursor for synthesizing cobalt-based coordination complexes. Researchers must consider solvent polarity and stability when designing reaction conditions to prevent premature decomposition .

Q. What analytical methods are recommended for verifying the purity and hydration state of this compound?

Key methods include:

  • Thermogravimetric Analysis (TGA): To confirm the tetrahydrate structure by measuring mass loss at ~140°C, corresponding to water release.
  • X-ray Diffraction (XRD): To validate crystallinity and phase purity.
  • Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES): To quantify cobalt content and detect trace metal impurities (e.g., Fe, Cu) .

Advanced Research Questions

Q. How can thermal decomposition pathways of this compound be leveraged to synthesize functional cobalt oxides?

Under air atmosphere, thermal decomposition at ~350°C yields Co₃O₄, a spinel-phase oxide with catalytic and magnetic applications. Researchers optimize calcination temperature and ramp rates to control particle size and crystallinity. TGA-DSC coupled with in-situ XRD is critical for mapping phase transitions and intermediate formation (e.g., CoO → Co₃O₄). Post-synthesis, BET surface area analysis and XPS validate material properties .

Q. What strategies mitigate contradictions in reported catalytic activities of this compound across studies?

Discrepancies often arise from variations in:

  • Hydration state: Anhydrous vs. tetrahydrate forms exhibit differing Lewis acidity.
  • Reaction conditions: Oxygen partial pressure, solvent choice, and cobalt loading (%wt) significantly impact turnover frequency.
  • Impurity profiles: Trace metals (e.g., Ni, Cu) from synthesis can alter catalytic pathways. Standardizing precursor purity (≥98%) and employing controlled atmosphere reactors enhance reproducibility .

Q. How can this compound be integrated into coordination polymers or MOFs, and what structural insights are critical for functionality?

The acetate ligands act as bridging units, enabling the formation of 1D or 3D frameworks. For example, reactions with bipyridine-azide ligands yield complexes with tunable redox properties. Key parameters include:

  • Ligand-to-metal ratio: Affects coordination geometry (octahedral vs. tetrahedral).
  • Solvothermal synthesis conditions: Temperature and solvent polarity influence crystallinity. Characterization via single-crystal XRD and magnetic susceptibility measurements (SQUID) elucidates structure-property relationships .

Q. What safety protocols are essential when handling this compound in high-temperature or high-pressure reactions?

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
  • Waste Management: Neutralization of acidic byproducts (e.g., acetic acid) before disposal.
  • Thermal Hazard Mitigation: Use of autoclaves with pressure relief valves for reactions above 150°C. Safety Data Sheets (SDS) classify it as an environmentally hazardous solid (UN 3077), requiring adherence to GHS protocols .

Methodological Considerations Table

Research ObjectiveKey TechniquesCritical ParametersReferences
Catalytic oxidationGC, FTIRO₂ flow rate, Co loading
Thermal decompositionTGA, XRDCalcination temperature ramp
Coordination chemistryXRD, SQUIDLigand ratio, solvent polarity
Purity validationICP-OES, TGAHydration state, impurity limits

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.